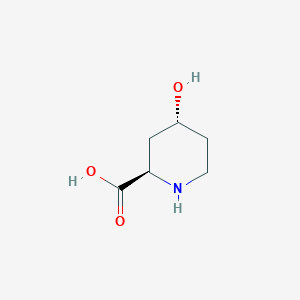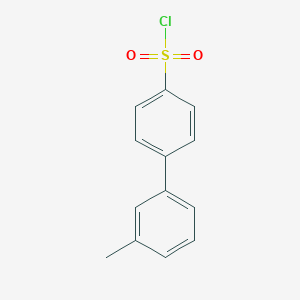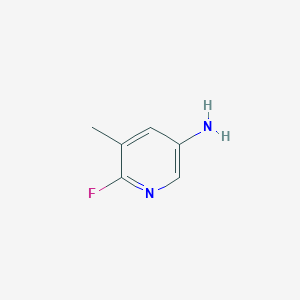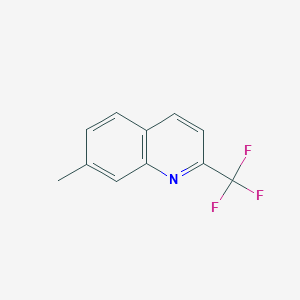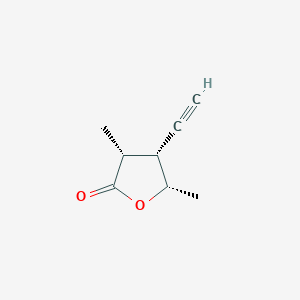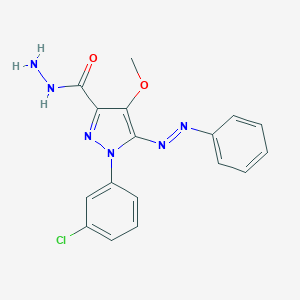
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various research studies, which makes it a potential candidate for further research.
Mechanism Of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and tumor growth.
Biochemical And Physiological Effects
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have antioxidant properties, which may help in reducing oxidative stress.
Advantages And Limitations For Lab Experiments
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various biological assays. This compound has also been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, this compound has some limitations, such as its poor solubility in water and other solvents, which may affect its bioavailability.
Future Directions
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has shown promising results in various research studies. There are several future directions that can be explored to further understand the potential of this compound. One of the future directions is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. Furthermore, the use of this compound as a ligand for the synthesis of metal complexes can be explored for their potential biological activities.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide involves the reaction of 3-chlorobenzoic acid with hydrazine hydrate to form 3-chlorobenzohydrazide. The reaction of 3-chlorobenzohydrazide with 4-methoxy-1-phenylazopyrazole-5-carboxylic acid in the presence of acetic anhydride and triethylamine produces 1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide.
Scientific Research Applications
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide has been extensively used in scientific research for its various applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been used as a ligand for the synthesis of metal complexes, which have been studied for their potential biological activities.
properties
CAS RN |
172701-53-0 |
|---|---|
Product Name |
1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazole-3-carboxylic acid hydrazide |
Molecular Formula |
C17H15ClN6O2 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H15ClN6O2/c1-26-15-14(17(25)20-19)23-24(13-9-5-6-11(18)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,19H2,1H3,(H,20,25) |
InChI Key |
BXVWTJLQSTXFRG-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
synonyms |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-(phenyla zo)-, hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



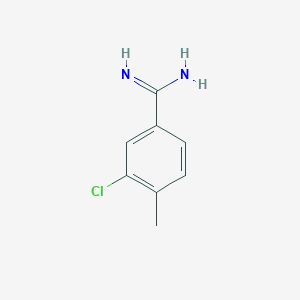

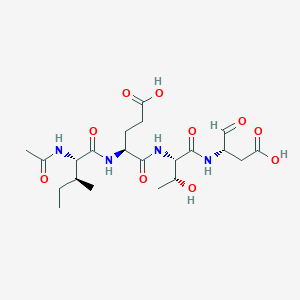


![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
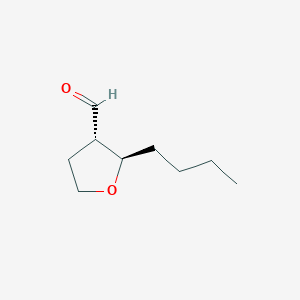
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
